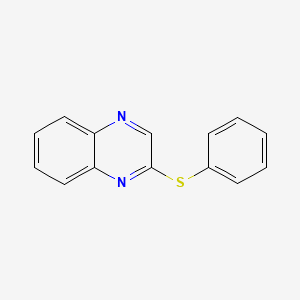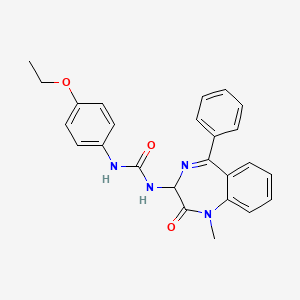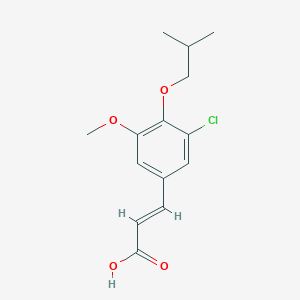![molecular formula C15H24N2O4 B2850798 Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate CAS No. 2361634-75-3](/img/structure/B2850798.png)
Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H24N2O4 and a molecular weight of 296.37 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions typically involve cooling the reaction mixture to maintain control over the reaction temperature and prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of automated systems for the addition of reagents and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein binding.
Industry: It is used in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Tert-butyl 2-[(2,5-dioxopyrrolidin-3-yl)methyl]acetate
4,4'-,4"-tris(tert-butyl)pyridine
Uniqueness: Unlike its similar compounds, tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 4-[(2,5-dioxopyrrolidin-3-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-6-4-10(5-7-17)8-11-9-12(18)16-13(11)19/h10-11H,4-9H2,1-3H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUJRDGMNQVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2850715.png)

![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)
![4-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2850720.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(cyclopropylmethoxy)-4-fluorophenyl]amino}acetamide](/img/structure/B2850722.png)
![4-(tert-butyl)-N-[4-(4-pyridinylmethyl)phenyl]benzenecarboxamide](/img/structure/B2850728.png)
![4-chloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850732.png)
![1-(4-Bromothiophene-2-carbonyl)-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2850733.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/new.no-structure.jpg)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2850735.png)


![11-(4-chlorophenyl)-10-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2850738.png)
